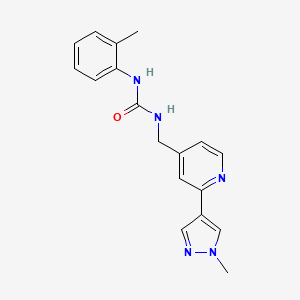

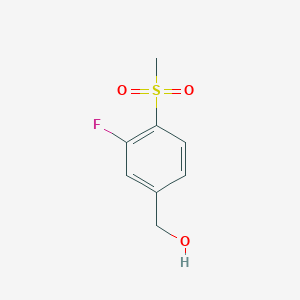

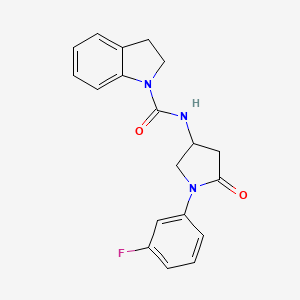

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.

Scientific Research Applications

Conformational Isomerism and Molecular Interaction

Studies on pyrid-2-yl ureas, structurally related to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, reveal insights into conformational isomerism and molecular interactions. These ureas exhibit preferences for specific conformational forms, significantly influenced by substituents, which can enhance their ability to form complexes with molecules like cytosine through intermolecular hydrogen bonding. Such characteristics are critical for understanding molecular recognition and designing compounds with tailored binding properties (Chien et al., 2004).

Supramolecular Chemistry

The application of similar ureas in supramolecular chemistry is evident through the formation of highly stable complexes. The ability of these compounds to self-assemble into supramolecular structures via hydrogen bonding showcases their potential in creating functional materials for chemical sensing or catalysis. The design of neutral receptors that form complexes with urea underlines the versatility of these molecules in biological and chemical recognition processes (Chetia & Iyer, 2006).

Synthesis of Heterocyclic Compounds

Furthermore, the compound's utility extends to the synthesis of heterocyclic compounds, as demonstrated by the preparation of pyrazolo-annelated pyridines and pyrimidines. These syntheses, leveraging the unique reactivity of urea derivatives, contribute to the development of new molecules with potential applications in drug discovery and materials science. This aspect highlights the compound's role in expanding the toolkit for synthetic organic chemistry (Jachak et al., 2007).

Crystallography and Molecular Architecture

The detailed study of the crystal structure of similar urea compounds provides insights into their molecular architecture, showcasing how substituents affect their spatial arrangement and potential intermolecular interactions. Such information is crucial for designing molecules with specific functions, such as herbicides, highlighting the importance of structural analysis in chemical research (Jeon et al., 2015).

Rheology and Gelation Properties

Investigations into the rheology and gelation properties of urea derivatives demonstrate their ability to form hydrogels with varied physical properties, influenced by the identity of the anion. This property is significant for applications in material science, where the tuning of gel properties can lead to the development of new materials for drug delivery or tissue engineering (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)22-18(24)20-10-14-7-8-19-17(9-14)15-11-21-23(2)12-15/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREZPJIJQWWCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)